molecular formula C9H10N2O B14027767 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Cat. No.: B14027767
M. Wt: 162.19 g/mol
InChI Key: PHWMIQYYOZSMTB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For example, the reaction may involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,3-dimethyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C9H10N2O/c1-5-6(2)11-8-7(5)3-4-10-9(8)12/h3-4,11H,1-2H3,(H,10,12)

InChI Key

PHWMIQYYOZSMTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CNC2=O)C

Origin of Product

United States

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